(S)-Modafinil - 112111-47-4

(S)-Modafinil

Catalog Number: EVT-276708
CAS Number: 112111-47-4
Molecular Formula: C15H15NO2S
Molecular Weight: 273.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-Modafinil is the active enantiomer of Modafinil, a wakefulness-promoting agent. It is classified as a eugeroic, a class of drugs that promote wakefulness and alertness. (S)-Modafinil is a synthetic molecule initially developed for the treatment of narcolepsy and idiopathic hypersomnia. [] In scientific research, (S)-Modafinil is a valuable tool for investigating sleep-wake regulation, cognitive enhancement, and neuroprotection.

Modafinil

Compound Description: Modafinil is a eugeroic medication used to treat disorders such as narcolepsy, shift work sleep disorder, and obstructive sleep apnea. It is a racemic compound, meaning it is composed of equal amounts of its two enantiomers: (R)-modafinil and (S)-modafinil (Armodafinil) . It is believed to work by increasing levels of dopamine in the brain .

Relevance: Modafinil is the parent compound of (S)-modafinil. (S)-Modafinil is the more pharmacologically active enantiomer of modafinil, meaning it is responsible for most of the wakefulness-promoting effects of the racemic mixture .

Adrafinil

Compound Description: Adrafinil is a eugeroic drug that acts as a prodrug for modafinil. It was developed in the same family of benzhydryl sulfinyl compounds as modafinil. Adrafinil is metabolized in the liver to modafinil, which is the active compound.

Methylphenidate

Compound Description: Methylphenidate is a stimulant medication primarily used to treat attention-deficit/hyperactivity disorder (ADHD). It is also used in the treatment of narcolepsy and chronic fatigue syndrome. It works by increasing the levels of dopamine and norepinephrine in the brain .

Relevance: Methylphenidate is a central nervous system (CNS) stimulant like modafinil and (S)-modafinil. It is often compared to modafinil in terms of efficacy and safety for treating ADHD . Although they have different mechanisms of action, both are used to improve wakefulness and attention.

Dextroamphetamine

Compound Description: Dextroamphetamine is a potent CNS stimulant that is used in the treatment of ADHD and narcolepsy. It is the more potent enantiomer of amphetamine and works by increasing the levels of dopamine and norepinephrine in the brain .

Relevance: Dextroamphetamine, like (S)-modafinil, is a wakefulness-promoting agent. It is considered a first-line treatment option for narcolepsy and is often compared to modafinil in terms of effectiveness .

Solriamfetol

Compound Description: Solriamfetol is a selective dopamine and norepinephrine reuptake inhibitor indicated to treat excessive sleepiness associated with narcolepsy or obstructive sleep apnea .

Δ9-tetrahydrocannabinol (THC)

Relevance: THC was investigated alongside modafinil for potential neuroprotective effects in a Parkinson's disease animal model . Although not directly related structurally or functionally to (S)-modafinil, this research highlights the exploration of different therapeutic avenues for neurological disorders.

Synthesis Analysis

The synthesis of (S)-Modafinil generally involves several key steps that can vary based on the method employed. A common synthetic route begins with benzhydryl chloride and thiourea, which undergoes nucleophilic substitution to form a thiouronium intermediate. This intermediate is then hydrolyzed to produce 2-(benzhydrylthio)acetamide, which serves as a crucial precursor to modafinil.

Key Steps in Synthesis:

  1. Formation of Thiouronium Salt: Benzhydryl chloride reacts with thiourea in an aqueous solution at elevated temperatures (60-80°C) to yield a thiouronium salt.
  2. Hydrolysis: The thiouronium salt is hydrolyzed using a base (such as sodium hydroxide) to produce 2-(benzhydrylthio)acetamide.
  3. Oxidation: The amide is oxidized to form (S)-Modafinil using oxidizing agents like hydrogen peroxide or other suitable oxidants under controlled conditions.

The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. For instance, maintaining temperatures between 20°C and 30°C during certain steps can significantly affect the granulometry and polymorphism of the final product .

Molecular Structure Analysis

(S)-Modafinil has the molecular formula C15_{15}H15_{15}N1_{1}O2_{2}S1_{1}. Its structure features a sulfinyl group attached to a benzhydryl moiety, which contributes to its pharmacological properties. The compound exists as two enantiomers, with (S)-Modafinil being the active form that exhibits greater efficacy in promoting wakefulness.

Structural Characteristics:

  • Molecular Weight: Approximately 273.35 g/mol.
  • Functional Groups: Contains a sulfinyl group (-S=O), an amide group (-C(=O)N-), and a benzhydryl group.
  • Chirality: The presence of a chiral center at the sulfur atom leads to two enantiomers: (R)- and (S)-Modafinil.

The stereochemistry of (S)-Modafinil is crucial for its interaction with biological targets, influencing its pharmacokinetics and pharmacodynamics.

Chemical Reactions Analysis

(S)-Modafinil participates in various chemical reactions, primarily related to its synthesis and degradation pathways. Key reactions include:

  1. Oxidation Reactions: The conversion of 2-(benzhydrylthio)acetamide to (S)-Modafinil involves oxidation where sulfides are converted to sulfoxides using oxidizing agents like hydrogen peroxide under acidic or neutral conditions.
  2. Hydrolysis: Involves breaking down the thiouronium salt into its respective components through hydrolysis facilitated by bases.
  3. Substitution Reactions: These reactions are involved in forming intermediates during the synthesis process.

These reactions are characterized by specific parameters such as temperature control, pH levels, and reaction time that are essential for achieving high yields and purity levels .

Mechanism of Action

The primary mechanism of action of (S)-Modafinil involves inhibition of dopamine reuptake in the brain, leading to increased levels of dopamine in synaptic clefts. This action contributes to its wakefulness-promoting effects.

Mechanistic Insights:

  • Dopaminergic Pathway: By blocking dopamine transporters, (S)-Modafinil enhances dopaminergic signaling, which is linked to alertness and cognitive function.
  • Other Neurotransmitter Systems: Modafinil also affects other neurotransmitter systems including norepinephrine, serotonin, and orexin pathways, contributing to its broad-spectrum effects on wakefulness and mood regulation.

Research indicates that while (R)-Modafinil has a longer half-life than (S)-Modafinil, the latter is metabolized more rapidly but remains effective due to its potent action on wakefulness .

Physical and Chemical Properties Analysis

(S)-Modafinil exhibits distinct physical and chemical properties that influence its formulation and application:

  • Melting Point: Approximately 100-102°C.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are crucial for pharmaceutical formulations where stability and solubility can significantly affect bioavailability .

Applications

(S)-Modafinil is primarily utilized in clinical settings for:

  • Treatment of Narcolepsy: Used to manage excessive daytime sleepiness associated with narcolepsy.
  • Shift Work Sleep Disorder: Helps individuals working non-traditional hours maintain alertness.
  • Cognitive Enhancement: Investigated for potential use in enhancing cognitive functions among healthy individuals.

Additionally, ongoing research explores its applications in treating attention deficit hyperactivity disorder and depression due to its effects on neurotransmitter systems .

Neuropharmacological Mechanisms of (S)-Modafinil

Dopaminergic Pathway Modulation: Selective Inhibition of Dopamine Transporter (DAT)

(S)-Modafinil exerts wake-promoting effects primarily through weak but selective inhibition of the dopamine transporter (DAT), increasing extracellular dopamine concentrations in key brain regions. Positron emission tomography (PET) studies in humans demonstrate that racemic modafinil (200-400 mg oral) decreases [¹¹C]raclopride binding potential by 6.1-19.4% in the caudate, putamen, and nucleus accumbens, confirming dopamine elevation due to DAT blockade [2]. Crucially, (S)-Modafinil binds differently to DAT than classical stimulants like cocaine:

Table 1: Comparative DAT Binding Profiles

CompoundDAT Occupancy (%)ReversibilityEuphorigenic Potential
(S)-Modafinil50-60%ReversibleLow
Cocaine>70%ReversibleHigh
Amphetamine>75%SubstrateHigh

This atypical binding kinetics—reversible inhibition without transporter internalization—underlies its low abuse potential despite elevating dopamine in reward-related areas like the nucleus accumbens [7] [2]. Genetic studies further support DAT-dependence, as DAT-knockout mice show abolished wake-promoting responses to modafinil [4] [7].

Glutamatergic Circuit Activation and GABAergic Inhibition Dynamics

(S)-Modafinil shifts excitatory-inhibitory balance via region-specific glutamate/GABA modulation:

  • Glutamate Elevation: In vivo microdialysis reveals increased glutamate release in the thalamus (+34%), hippocampus (+28%), and medial preoptic hypothalamus (MPA) following modafinil administration (100 mg/kg i.p.). This depends on reduced GABAergic tone, as GABAA antagonist bicuculline blocks modafinil-induced glutamate surges [1] [5] [8].
  • GABA Suppression: Modafinil (30-100 mg/kg) dose-dependently decreases GABA release in the MPA (–40%) and posterior hypothalamus (–25%) via 5-HT3 receptor-mediated pathways. This disinhibits wake-promoting orexin/histamine neurons [3] [8]. Strikingly, striato-pallidal GABAergic projections are preferentially inhibited (100 mg/kg reduces pallidal GABA by 25%), which may enhance motor activity without inducing hyperlocomotion [8].

Table 2: Regional Neurotransmitter Changes After (S)-Modafinil

Brain RegionGlutamate ChangeGABA ChangeFunctional Outcome
Medial Preoptic Area+40-50%–40%Wakefulness, thermoregulation
Posterior Hypothalamus+30%–25%Orexin/histamine activation
Striato-Pallidal PathwayNo change (100 mg/kg)–15-25%Motor facilitation

Noradrenergic and Orexinergic System Interactions

(S)-Modafinil engages synergistic wake-promoting systems:

  • Noradrenergic Effects: Modafinil occupies norepinephrine transporters (NET) in primates (40-50% occupancy at 1.5 mg/kg) [7], increasing cortical norepinephrine. This enhances prefrontal cognitive functions and amplifies dopamine release via α1-adrenergic receptor co-activation [10].
  • Orexinergic Potentiation: Modafinil upregulates c-Fos in orexin neurons of the lateral hypothalamus. Orexin-A release potentiates histaminergic and noradrenergic signaling, creating a positive feedback loop that sustains wakefulness. Crucially, modafinil loses efficacy in orexin-deficient narcolepsy models, confirming orexin-dependence [7] [1].

Comparative Pharmacodynamics: (S)-Modafinil vs. Racemic Modafinil and Armodafinil

Enantiomer-specific profiles significantly alter neuropharmacology:

  • Pharmacokinetics: (S)-Modafinil has a shorter elimination half-life (∼4–6 hours) vs. (R)-modafinil (∼12–15 hours). Racemic modafinil exhibits biphasic elimination due to rapid (S)-enantiomer clearance, while armodafinil [(R)-enantiomer] maintains later-day plasma concentrations [9].
  • Neurochemical Specificity: (S)-Modafinil shows 3-fold lower DAT affinity than the (R)-enantiomer but higher serotonergic engagement. In rodents, (S)-modafinil increases cortical serotonin (5-HT) by 30% at 100 mg/kg, whereas (R)-modafinil preferentially elevates striatal dopamine [7] [9].
  • Wakefulness Promotion: (R)-enantiomer dominates wake-promoting effects due to sustained DAT occupancy. However, (S)-modafinil contributes to acute glutamate release and GABA inhibition, supporting rapid-onset arousal [9].

Synergistic Mechanisms: Monoaminergic-Neuropeptide Crosstalk

(S)-Modafinil integrates multiple systems through crosstalk:

  • Dopamine-Orexin Convergence: DAT inhibition elevates dopamine in the hypothalamus, stimulating orexin neurons via D1/D2 receptors. Orexin-A then amplifies dopamine release in the prefrontal cortex, enhancing executive function [4] [7].
  • Noradrenaline-Histamine Link: Norepinephrine release activates histaminergic tuberomammillary nuclei via α1-adrenoceptors. Histamine H1 receptors subsequently potentiate glutamatergic transmission in the thalamocortical circuit, consolidating wakefulness [1] [7].
  • Serotonin-GABA Interplay: 5-HT3 receptor activation in the hypothalamus (by modafinil-induced serotonin) reduces GABA release onto wake-promoting neurons. This disinhibition is critical for modafinil’s vigilance effects, as 5-HT3 antagonists block >60% of its GABA-lowering action [3] [1].

Properties

CAS Number

112111-47-4

Product Name

(S)-Modafinil

IUPAC Name

2-[(S)-benzhydrylsulfinyl]acetamide

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

InChI

InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/t19-/m0/s1

InChI Key

YFGHCGITMMYXAQ-IBGZPJMESA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N

Solubility

Slightly soluble
Practically insoluble in water and cyclohexane. Sparingly to slightly soluble in methanol and acetone.
6.22e-01 g/L

Synonyms

Modafinil, (+)-

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@@](=O)CC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.